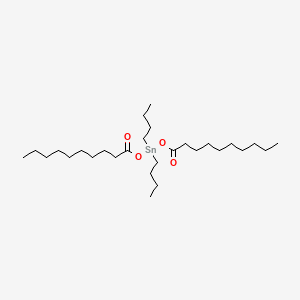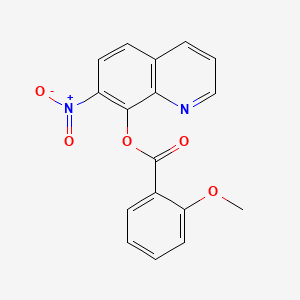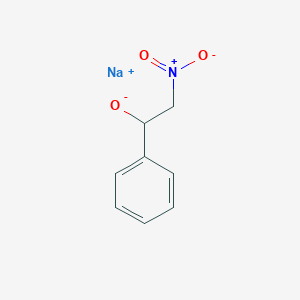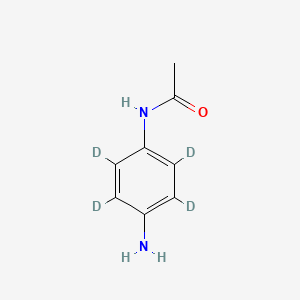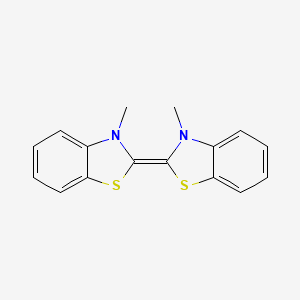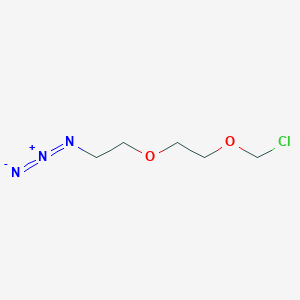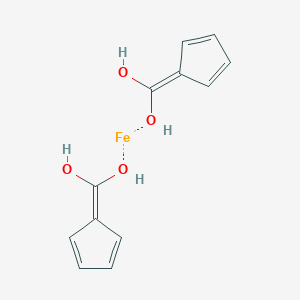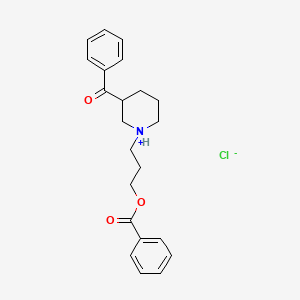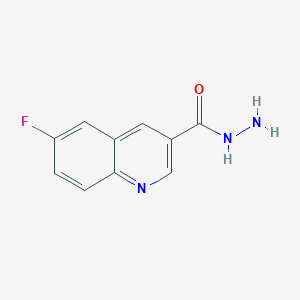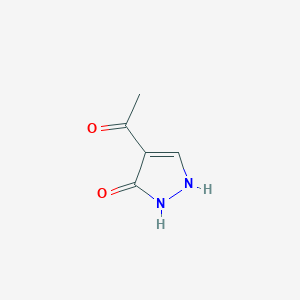
4-Acetyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive compounds . This compound is characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom, making it a versatile scaffold in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of hydrazine derivatives with β-diketones. One common method is the reaction of hydrazine hydrate with acetylacetone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization and column chromatography are commonly used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
4-Acetyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Acetyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a phenyl group instead of an acetyl group.
2,4-Dihydro-3H-pyrazol-3-one: Lacks the acetyl group, leading to different chemical properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a methyl group and a phenyl group, offering different biological activities.
Uniqueness
4-Acetyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its acetyl group, which can influence its reactivity and biological activity. This compound’s specific structure allows for targeted modifications, making it a valuable scaffold in drug design and development .
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
4-acetyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-6-7-5(4)9/h2H,1H3,(H2,6,7,9) |
Clé InChI |
LOCNISKXNOYBED-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
